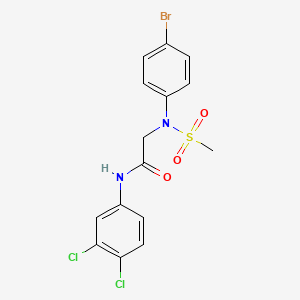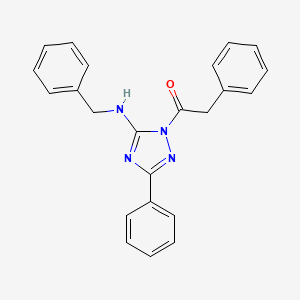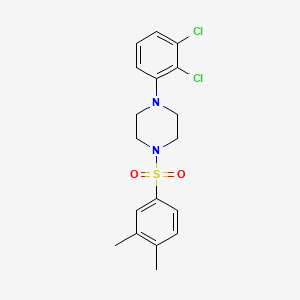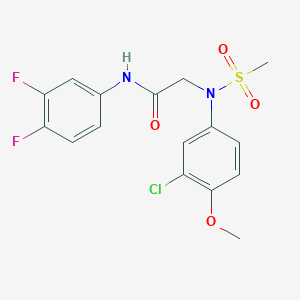![molecular formula C16H13BrF3NO B3525080 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one](/img/structure/B3525080.png)
1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one
Overview
Description
1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one is an organic compound that features both bromine and trifluoromethyl functional groups These groups are known for their significant impact on the chemical properties and reactivity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline.
Condensation Reaction: The aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: It could be explored for its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group.
1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one: Contains a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-[3-(methyl)anilino]propan-1-one: Lacks the trifluoromethyl group.
Uniqueness
1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO/c17-13-6-4-11(5-7-13)15(22)8-9-21-14-3-1-2-12(10-14)16(18,19)20/h1-7,10,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPCMCCJZGXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B3525000.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3525012.png)

![1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B3525023.png)

![1-(3-chlorophenyl)-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B3525041.png)

![2,3-dichloro-N-{4-[(diethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B3525053.png)
![methyl 2-methyl-3-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3525059.png)



![dimethyl 1-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3525091.png)

